8(S),15(S)-diHETE

描述

Significance of Lipid Mediators in Biological Systems

Lipid mediators are a diverse group of signaling molecules derived from fatty acids that play crucial roles in a vast array of physiological and pathological processes. nih.govfrontiersin.org These molecules, which include well-known families like prostaglandins (B1171923) and leukotrienes, are not stored within cells but are instead synthesized on demand in response to various stimuli. creative-proteomics.comjci.org Their production is initiated by the release of fatty acids, most notably arachidonic acid, from membrane phospholipids (B1166683) by enzymes such as phospholipase A2. nih.govnih.gov

Once synthesized, lipid mediators act locally on the cells that produce them (autocrine signaling) or on neighboring cells (paracrine signaling), and in some cases, can travel to distant sites to function as hormones (endocrine signaling). wikipedia.org They exert their effects by binding to specific G protein-coupled receptors on the cell surface, triggering intracellular signaling cascades that modulate cellular responses. nih.gov The synthesis and activity of lipid mediators are tightly regulated, and any dysfunction in these pathways can contribute to a variety of diseases. nih.gov

The biological functions of lipid mediators are extensive and include the regulation of inflammation, immune responses, blood pressure, blood clotting, fever, pain perception, and cell growth. nih.govfrontiersin.orgwikipedia.org For instance, some eicosanoids are potent pro-inflammatory agents, while others, like the lipoxins, are involved in the resolution of inflammation. creative-proteomics.com This dual role highlights the complexity and importance of lipid mediator signaling in maintaining homeostasis. nih.govfrontiersin.org The study of these molecules, a field known as lipidomics, is a rapidly advancing area of research with significant therapeutic potential. frontiersin.org

Contextualizing 8(S),15(S)-DiHETE within the Eicosanoid Landscape

Eicosanoids are a major class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, with arachidonic acid being the most common precursor. creative-proteomics.comresearchgate.net The name "eicosanoid" originates from the Greek word "eicosa," meaning twenty, reflecting the number of carbon atoms in their fatty acid backbone. creative-proteomics.com The biosynthesis of eicosanoids occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. creative-proteomics.comresearchgate.netelsevier.es These pathways give rise to a wide variety of bioactive molecules, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comwikipedia.orgnih.gov

Dihydroxyeicosatetraenoic acids (DiHETEs) are a subfamily of eicosanoids characterized by the presence of two hydroxyl groups on the 20-carbon fatty acid chain. ontosight.aiontosight.ai They are formed through the metabolism of arachidonic acid by lipoxygenase or cytochrome P450 enzymes. ontosight.aiontosight.ai The specific positioning of the hydroxyl groups and the stereochemistry of the molecule are critical determinants of its biological activity. scbt.com

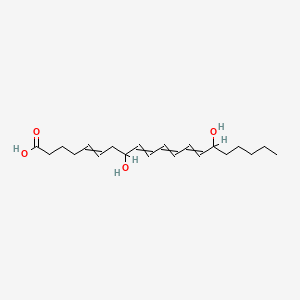

Within this context, this compound, with the full chemical name (5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid, is a specific stereoisomer of DiHETE. ontosight.aibioscience.co.uk It is an oxylipin, a class of oxygenated lipid derivatives, formed from arachidonic acid. ontosight.ai The biosynthesis of this compound involves the sequential action of lipoxygenase enzymes. ontosight.aicaymanchem.com Specifically, it is formed when 15(S)-HETE undergoes further oxidation by a 15-lipoxygenase (15-LO) or when 8(S)-HETE is oxidized by a 15-lipoxygenase. caymanchem.comebi.ac.uk Mouse 8S-lipoxygenase (8-LOX) can convert arachidonic acid first to 8S-hydroperoxyeicosatetraenoic acid (8S-HPETE) and then to (8S,15S)-dihydroperoxyeicosatetraenoic acid (8S,15S-diHPETE), which is then reduced to this compound. ebi.ac.uk

The biological functions of this compound are distinct and specific. It is known to be a potent chemoattractant for eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections, with an effective dose (ED50) of 1.5 µM. bioscience.co.ukcaymanchem.comnetascientific.comnih.gov However, it does not have the same chemotactic effect on neutrophils. bioscience.co.ukcaymanchem.comnetascientific.com Furthermore, this compound has been shown to antagonize the hyperalgesic (pain-sensitizing) effects of its stereoisomer, 8(R),15(S)-diHETE, and another potent inflammatory mediator, leukotriene B4 (LTB4). caymanchem.comnetascientific.comlipidmaps.org This suggests a regulatory role for this compound in inflammation and pain signaling. Research has also implicated this compound in other biological processes, including the regulation of blood pressure and vascular tone, and it has been found to have anti-tumor effects in certain cancer cell lines. ontosight.ai The unique stereochemistry of this compound is crucial for its specific interactions with receptors and its subsequent biological activity. scbt.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Formal Name | 8S,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid |

| CAS Number | 80234-65-7 |

| Molecular Formula | C20H32O4 |

| Formula Weight | 336.5 |

| ChEBI ID | 136485 |

| PubChem CID | 5283183 |

属性

IUPAC Name |

8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRKSGORGTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246515 | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77667-08-4 | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77667-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of 8 S ,15 S Dihete

Precursor Substrate Utilization: Arachidonic Acid Metabolism

The journey to 8(S),15(S)-diHETE begins with the liberation of its essential precursor, arachidonic acid (AA). mdpi.comontosight.ai AA is a 20-carbon polyunsaturated fatty acid typically esterified in the phospholipids (B1166683) of cell membranes. ontosight.ai Cellular stimulation triggers the release of free AA, which then becomes available as a substrate for various enzymatic pathways, including those catalyzed by cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.combio-rad.com The metabolism of arachidonic acid through these pathways gives rise to a diverse array of bioactive lipid mediators, including prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). mdpi.comgerli.com It is within the intricate network of the lipoxygenase pathway that the specific synthesis of this compound occurs. ontosight.ai

Enzymatic Pathways and Stereospecificity

The conversion of arachidonic acid to this compound is not a single-step reaction but rather a carefully orchestrated sequence of oxygenation events catalyzed by specific lipoxygenases. ontosight.ai These enzymes exhibit remarkable stereospecificity, ensuring the precise positioning of hydroxyl groups on the arachidonic acid backbone, which is critical for the biological activity of the final product. caymanchem.com

Role of Lipoxygenases (LOXs) in this compound Formation

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. caymanchem.com The formation of this compound involves the sequential action of at least two different lipoxygenase activities. ontosight.ai

The 15-lipoxygenase (15-LO) pathway plays a pivotal role in the biosynthesis of this compound. caymanchem.com Human 15-LO-1, encoded by the ALOX15 gene, primarily oxygenates arachidonic acid at the C-15 position to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.gov This intermediate is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). nih.gov

Further oxidation of 15(S)-HETE by a 15-LO can lead to the formation of this compound. caymanchem.com Additionally, a second isoform, 15-LO-2 (encoded by ALOX15B), has been identified. nih.gov While both isoforms can contribute to the formation of diHETE products, they exhibit different substrate preferences and product specificities. uni-wuppertal.deuniprot.org For instance, human 15-LO-2 can produce 8S,15S-diH(P)ETE from 8S-H(P)ETE but not directly from arachidonic acid or 15S-H(P)ETE. uniprot.orgebi.ac.uk In contrast, the mouse homolog of human ALOX15B, known as 8-LOX, can directly convert arachidonic acid to 8S-HPETE and subsequently to 8S,15S-diHPETE. uniprot.orgebi.ac.uk

Studies have shown that in M2-polarized macrophages, there is an upregulation of 15-LO1, leading to a shift from the 5-LO pathway to the 15-LO pathway and the production of 15-HETE and 5,15-diHETE. uni-wuppertal.de

The 8-lipoxygenase (8-LO) pathway is also central to the formation of this compound. ontosight.ai Mouse 8S-lipoxygenase (8-LOX) specifically metabolizes arachidonic acid to 8(S)-hydroperoxyeicosatetraenoic acid (8S-HPETE), which is then reduced to 8(S)-hydroxyeicosatetraenoic acid (8S-HETE). uniprot.orgebi.ac.uk

Crucially, purified recombinant mouse 8-LOX can further oxygenate 8S-HPETE to (8S,15S)-dihydroperoxy-5Z,9E,11Z,13E-eicosatetraenoic acid (8S,15S-diHPETE). ebi.ac.ukresearchgate.net This demonstrates that a single enzyme, at least in mice, can possess dual specificity to catalyze the sequential oxygenation at both the C-8 and C-15 positions. uniprot.orgebi.ac.uk This enzyme can also utilize 8S-HETE and 15S-H(P)ETE as substrates to produce the corresponding 8S,15S-disubstituted derivatives. uniprot.orgebi.ac.uk

While the primary pathway for this compound formation involves lipoxygenases, it is noteworthy that cyclooxygenase-2 (COX-2) can participate in the biosynthesis of other diHETE isomers. For instance, in activated human leukocytes, a functional coupling between 5-LOX and COX-2 has been observed. nih.gov In this scenario, 5-LOX first produces 5S-HETE from arachidonic acid. nih.gov Subsequently, COX-2 can metabolize 5S-HETE into 5S,15S-diHETE, 5S,15R-diHETE, and 5S,11R-diHETE. mdpi.comnih.govresearchgate.net This highlights the potential for crosstalk between the lipoxygenase and cyclooxygenase pathways in generating a diverse profile of dihydroxylated eicosanoids. acs.org

Intermediate Metabolite Formation

The biosynthesis of this compound proceeds through the formation of specific mono-hydroxylated and hydroperoxylated intermediates. The initial step is the conversion of arachidonic acid to either 15(S)-HpETE by 15-LO or 8(S)-HpETE by 8-LO. nih.govebi.ac.uk These hydroperoxides are then typically reduced to their more stable hydroxylated forms, 15(S)-HETE and 8(S)-HETE, respectively. nih.govebi.ac.uk

These mono-HETEs then serve as substrates for a second oxygenation step. For example, 15(S)-HETE can be further oxidized by a lipoxygenase to yield this compound. caymanchem.com Alternatively, as seen with mouse 8-LOX, the intermediate 8S-HPETE can be directly converted to 8S,15S-diHPETE, which is subsequently reduced to this compound. uniprot.orgebi.ac.uk

Another proposed intermediate in the formation of certain 8,15-diHETE isomers is the unstable epoxide 14,15-leukotriene A4 (14,15-LTA4). pnas.orgnih.gov The formation of 14,15-LTA4 from 15-HpETE and its subsequent hydrolysis can lead to various 8,15-diHETE isomers. pnas.orgnih.govahajournals.org

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Enzyme/Intermediate | Role in Biosynthesis |

|---|---|

| Arachidonic Acid (AA) | Precursor substrate. mdpi.comontosight.ai |

| 15-Lipoxygenase (15-LO) | Catalyzes the initial oxygenation of AA to 15(S)-HpETE and can further oxidize 15(S)-HETE. caymanchem.comnih.gov |

| 8-Lipoxygenase (8-LO) | Catalyzes the initial oxygenation of AA to 8(S)-HpETE and can further oxygenate this intermediate to 8S,15S-diHPETE. ontosight.aiuniprot.orgebi.ac.uk |

| 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE) | Key intermediate formed by 15-LO action on AA. nih.gov |

| 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) | Stable reduction product of 15(S)-HpETE; substrate for further oxygenation. nih.gov |

| 8(S)-Hydroperoxyeicosatetraenoic acid (8(S)-HpETE) | Key intermediate formed by 8-LO action on AA. uniprot.orgebi.ac.uk |

| 8(S)-Hydroxyeicosatetraenoic acid (8(S)-HETE) | Stable reduction product of 8(S)-HpETE; substrate for further oxygenation. uniprot.orgebi.ac.uk |

| (8S,15S)-Dihydroperoxyeicosatetraenoic acid (8S,15S-diHPETE) | Dihydroperoxy intermediate formed from 8S-HpETE by mouse 8-LOX. ebi.ac.ukresearchgate.net |

| 14,15-Leukotriene A4 (14,15-LTA4) | Unstable epoxide intermediate that can hydrolyze to form 8,15-diHETE isomers. pnas.orgnih.gov |

Table 2: Research Findings on Enzymatic Activities

| Enzyme | Organism/Cell Type | Substrate(s) | Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Mouse 8S-lipoxygenase (8-LOX) | Mouse | Arachidonic Acid, 8S-HPETE, 8S-HETE, 15S-H(P)ETE | 8S-HPETE, 8S,15S-diHPETE, 8S,15S-diHETE | Can perform double dioxygenation of arachidonic acid. | uniprot.orgebi.ac.uk |

| Human 15-Lipoxygenase-2 (15-LO-2/ALOX15B) | Human | 8S-H(P)ETE | 8S,15S-diH(P)ETE | Produces 8S,15S-diH(P)ETE from 8S-H(P)ETE but not from AA or 15S-H(P)ETE. | uniprot.orgebi.ac.uk |

| Cyclooxygenase-2 (COX-2) | Human Leukocytes | 5S-HETE | 5S,15S-diHETE, 5S,15R-diHETE, 5S,11R-diHETE | Demonstrates functional coupling with 5-LOX in producing diHETEs. | mdpi.comnih.govresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 8(S),15(S)-dihydroxyeicosatetraenoic acid | This compound |

| Arachidonic Acid | AA |

| Cyclooxygenase | COX |

| Lipoxygenase | LOX |

| Hydroxyeicosatetraenoic acid | HETE |

| 15-Lipoxygenase | 15-LO |

| 15(S)-hydroperoxyeicosatetraenoic acid | 15(S)-HpETE |

| 15(S)-hydroxyeicosatetraenoic acid | 15(S)-HETE |

| 8-Lipoxygenase | 8-LO |

| 8(S)-hydroperoxyeicosatetraenoic acid | 8(S)-HpETE |

| 8(S)-hydroxyeicosatetraenoic acid | 8(S)-HETE |

| (8S,15S)-dihydroperoxy-5Z,9E,11Z,13E-eicosatetraenoic acid | 8S,15S-diHPETE |

| Cyclooxygenase-2 | COX-2 |

| 5-Lipoxygenase | 5-LOX |

| 5(S)-hydroxyeicosatetraenoic acid | 5S-HETE |

| 5(S),15(S)-dihydroxyeicosatetraenoic acid | 5S,15S-diHETE |

| 5(S),15(R)-dihydroxyeicosatetraenoic acid | 5S,15R-diHETE |

| 5(S),11(R)-dihydroxyeicosatetraenoic acid | 5S,11R-diHETE |

15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE)

A primary route for the synthesis of this compound begins with the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase-1 (15-LO-1 or ALOX15). wikipedia.org This reaction yields 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) as the main product. wikipedia.org This hydroperoxide is an extremely short-lived intermediate in cells. wikipedia.org While it can be rapidly reduced to its more stable hydroxyl form, 15(S)-HETE, by cellular peroxidases, 15(S)-HpETE can also serve as a substrate for further oxygenation. wikipedia.orgcaymanchem.com

The conversion of 15(S)-HpETE or its reduced form, 15(S)-HETE, into this compound involves a second oxygenation step. caymanchem.comebi.ac.uklipidmaps.org This subsequent reaction can be catalyzed by other lipoxygenases, such as 12-lipoxygenase (ALOX12) or a distinct 8-lipoxygenase (8-LOX). ebi.ac.ukbio-rad.com For instance, ALOX12 can convert 15(S)-HpETE into 8(S),15(S)-dihydroperoxyETE (8(S),15(S)-diHPETE), which is then reduced to this compound. bio-rad.com Similarly, mouse 8-LOX has been shown to specifically dioxygenate 15(S)-H(P)ETE to the corresponding 8(S),15(S)-disubstituted derivative. ebi.ac.uk Studies with human umbilical vein endothelial cells have demonstrated that incubating the cells with the 15-HETE precursor, 15(S)-HpETE, leads to the formation of 8,15(S)-diHETE isomers. nih.govahajournals.org

14,15-Leukotriene A4 (14,15-LTA4) and Related Epoxides

An alternative biosynthetic pathway for 8,15-diHETE isomers involves the formation of an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). nih.govahajournals.org The formation of 8,15-diHETE molecules from arachidonic acid in certain cell types, such as human endothelial cells, suggests the prior formation of this epoxide. nih.govahajournals.org Leukocyte preparations can convert 15(S)-HpETE into 14,15-LTA4. pnas.org This epoxide can then be hydrolyzed, either enzymatically or non-enzymatically, to form various 8,15-diHETE and 14,15-diHETE isomers. pnas.org

The conversion of 15(S)-HpETE to 14,15-LTA4 bears a mechanistic resemblance to the reaction catalyzed by 12-lipoxygenase. pnas.org The biosynthesis of 14,15-LTA4 and the resulting 8,15-diHETEs from 15(S)-HpETE appears to occur through a common intermediate and is catalyzed by an enzyme that shares many mechanistic features with 12-lipoxygenase. pnas.org The enzyme 15-LO-1 can also metabolize its own product, 15(S)-HpETE, into 14,15-LTA4, which is then further converted to various isomers of 8,15(S)-dihydroxy-eicosatetraenoic acids. wikipedia.org

Transcellular Biosynthetic Mechanisms

The synthesis of complex eicosanoids like this compound can occur via transcellular metabolism, a process involving the cooperation of two or more different cell types. In this mechanism, one cell synthesizes an intermediate that is then transferred to and processed by a neighboring cell. The biosynthesis of specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes lipoxins and resolvins, is often a transcellular process involving several lipoxygenase isoforms like ALOX5, ALOX12, and ALOX15. frontiersin.org

For example, a cell rich in 15-lipoxygenase, such as an endothelial cell, might produce 15(S)-HpETE from arachidonic acid. This intermediate could then be released and taken up by a different cell type, such as a leukocyte, which contains the necessary enzymes (e.g., 8-LOX or 12-LOX) to convert 15(S)-HpETE into the final product, this compound. This intercellular cooperation allows for the generation of a wider array of bioactive lipid mediators than could be produced by a single cell type alone.

Regulation of this compound Biosynthesis

The production of this compound is a highly regulated process, controlled at the level of enzyme activity and the availability of the initial substrate, arachidonic acid. This ensures that the synthesis of this potent lipid mediator occurs at the appropriate time and location.

Enzymatic Regulation

The biosynthesis of this compound is governed by the sequential and coordinated action of specific lipoxygenase enzymes. The primary regulatory points are the enzymes responsible for the initial and subsequent oxygenation steps.

| Enzyme Family | Specific Enzyme | Role in this compound Biosynthesis |

| Lipoxygenase (LOX) | 15-Lipoxygenase-1 (ALOX15) | Catalyzes the initial conversion of Arachidonic Acid to 15(S)-HpETE. wikipedia.org Can also convert 15(S)-HpETE to 14,15-LTA4. wikipedia.org |

| 15-Lipoxygenase-2 (ALOX15B) | Also synthesizes 15(S)-HpETE from arachidonic acid. wikipedia.orgfrontiersin.org | |

| 12-Lipoxygenase (ALOX12) | Can catalyze the second oxygenation step, converting 15(S)-HpETE to 8(S),15(S)-diHPETE. bio-rad.com | |

| 8-Lipoxygenase (8-LOX) | Catalyzes the specific conversion of 15S-H(P)ETE to 8S,15S-diH(P)ETE. ebi.ac.uk | |

| Epoxide Hydrolase | Epoxide Hydrolase 2 (EPHX2) | Can hydrolyze epoxide intermediates like 14,15-LTA4 to form dihydroxy products. bio-rad.com |

| Peroxidase | Glutathione Peroxidases (GPX) | Reduce hydroperoxy intermediates (e.g., 8(S),15(S)-diHPETE) to their corresponding stable hydroxyl forms (e.g., this compound). bio-rad.com |

This table summarizes the key enzymes involved in the synthesis of this compound and their primary functions in the pathway.

The expression and activity of these enzymes are cell-type specific. For example, human umbilical vein endothelial cells contain a 15-lipoxygenase and a system capable of converting its products into 8,15-diHETE molecules. ahajournals.org The presence of multiple LOX isoforms that can contribute to the synthesis allows for complex regulatory control. frontiersin.org

Cellular Activation and Substrate Availability

A fundamental control point for all eicosanoid synthesis, including that of this compound, is the availability of the precursor, arachidonic acid. In resting cells, arachidonic acid is typically esterified within the phospholipids of cell membranes. Cellular activation by various stimuli, such as thrombin, leads to the activation of phospholipase enzymes, which cleave arachidonic acid from the membrane, making it available for metabolism by lipoxygenases. ahajournals.org

For instance, stimulating human endothelial cells with thrombin has been shown to enhance the synthesis of 15-HETE from arachidonate, the initial step in the pathway. ahajournals.org Therefore, the signaling events that trigger cellular activation are critical upstream regulators of this compound production. The concentration of available arachidonic acid directly influences the rate at which the entire biosynthetic cascade can proceed.

Cellular and Molecular Mechanisms of Action of 8 S ,15 S Dihete

Intracellular Signaling Cascades

The binding of 8(S),15(S)-diHETE and related compounds to their respective receptors initiates a variety of intracellular signaling cascades that mediate their ultimate biological effects.

PPARα-Mediated Signaling : As a nuclear receptor agonist, the primary signaling mechanism for this compound via PPARα is the regulation of gene transcription. Upon activation, the PPARα/RXR heterodimer binds to PPREs in the promoter regions of target genes, leading to the recruitment of co-activator proteins and subsequent changes in the expression of genes involved in lipid metabolism and inflammation. ebi.ac.ukmdpi.com

Leukotriene Receptor-Mediated Signaling : Engagement of leukotriene receptors by this compound triggers distinct intracellular signaling cascades, although specific downstream pathways are not fully detailed in all contexts. scbt.com For related lipids acting on GPCRs like OXER1, these cascades often involve G-proteins.

Context from OXER1 Signaling : Based on the activity of related diHETEs, modulation of the OXER1 pathway involves a Gαi-coupled protein. wikipedia.orgencyclopedia.pub Activation of this pathway leads to the dissociation of the G-protein subunits and stimulates multiple downstream effectors. These include the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). researchgate.net This leads to the mobilization of intracellular calcium and the activation of various protein kinase C (PKC) isoforms. wikipedia.orgresearchgate.net Other activated pathways include the MAPK/ERK and PI3K/Akt signaling cascades. wikipedia.orgencyclopedia.pub

Modulation of Protein Kinase C (PKC) : In cardiomyocytes, 5(S),15(S)-diHETE has been shown to increase the sensitivity of the β-adrenergic response, an effect linked to the activation of PKC. nih.gov This indicates a role for diHETEs in modulating crucial cardiac signaling pathways.

Calcium Ion Mobilization

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38)

The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, is a common signaling event for many lipid mediators. While direct evidence for this compound is limited, the broader family of hydroxyeicosatetraenoic acids (HETEs) and related compounds are known to engage these pathways. For example, the OXER1 receptor, which is activated by 5-HETE and its metabolites, including 5(S),15(S)-diHETE, stimulates both MAPK/ERK and p38 MAPK pathways. wikipedia.org Furthermore, in the context of cardiac hypertrophy, various eicosanoids are known to activate kinases such as ERK and p38. nih.gov

Cytosolic Phospholipase A2 (PLA2) Activation

The synthesis of this compound is intrinsically linked to the activity of phospholipase A2 (PLA2) enzymes. Cytosolic PLA2 (cPLA2) is responsible for releasing arachidonic acid from membrane phospholipids (B1166683), which is the initial step in the biosynthesis of eicosanoids, including HETEs and diHETEs. worktribe.comscispace.commdpi.com The activation of cPLA2 itself is a regulated process, often dependent on intracellular calcium levels and phosphorylation by kinases. nih.gov While this compound is a downstream product of this pathway, there is evidence that other eicosanoids can, in turn, modulate PLA2 activity, suggesting potential feedback mechanisms.

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway is another critical signaling cascade that can be influenced by lipid mediators. While direct studies on this compound's role in this pathway are sparse, data from related compounds suggest a potential connection. For example, the pro-resolving lipid mediator RvD2 has been shown to mediate its effects on keratinocyte migration through the PI3K-Akt pathway. frontiersin.org Additionally, studies on human lung fibroblasts have implicated the PI3K/Akt pathway in the context of pro-resolving lipid mediator production, which includes diHETEs. physiology.org The OXER1 receptor, which recognizes 5(S),15(S)-diHETE, is also known to activate the PI3K/Akt pathway. wikipedia.org

Protein Kinase C (PKC) Isoform Activation

Protein Kinase C (PKC) activation is a key event in many cellular signaling processes initiated by lipid mediators. Research has shown that 5,15-diHETE, a related dihydroxylated eicosanoid, is a postulated intracellular activator of PKC, as it directly stimulates the purified enzyme in vitro. uni-wuppertal.de In cardiomyocytes, the enhancement of the β-adrenergic response by 15(S)-HETE, 11(S)-HETE, and 5(S),15(S)-diHETE has been linked to the activation of PKC. oup.comnih.gov This suggests that this compound may also exert some of its biological effects through the activation of specific PKC isoforms.

Modulation of Enzyme Activities

This compound is a product of enzymatic reactions and can, in turn, modulate the activity of various enzymes. Its formation from 15(S)-HETE is catalyzed by 15-lipoxygenase (15-LO). caymanchem.combioscience.co.ukbiocompare.com The broader family of HETE compounds has been shown to influence enzyme activities. For instance, 15-HETE can activate 15-LO and ALOX15B. frontiersin.org While specific data on the direct modulatory effects of this compound on a wide range of enzymes is not extensively documented, its role as a signaling molecule suggests it likely participates in the complex network of enzyme regulation within the cell.

Biological Roles and Functional Significance of 8 S ,15 S Dihete

Immunomodulatory Roles

8(S),15(S)-diHETE demonstrates significant immunomodulatory functions, primarily influencing the behavior of key inflammatory cells such as eosinophils and neutrophils, and regulating the production of pro-inflammatory molecules.

Eosinophil Chemotaxis and Migration

This compound is a potent chemoattractant for eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections. It has been shown to cause eosinophil chemotaxis with an ED50 value of 1.5 µM. caymanchem.combioscience.co.uk This activity is highlighted by its identification as a major eosinophil chemotactic factor in certain inflammatory conditions. researchgate.net For instance, in a model of anaphylaxis in guinea pigs, this compound was identified, alongside leukotriene B4 (LTB4), as a significant component of the eosinophil chemotactic factor of anaphylaxis (ECF-A). researchgate.net The ectopic expression of the enzyme ALOX15 in airway epithelial cells leads to the production of this compound, which contributes to the promotion of eosinophil infiltration. nih.gov

Table 1: Research Findings on this compound and Eosinophil Chemotaxis

| Finding | Model/System | Reference |

|---|---|---|

| Causes eosinophil chemotaxis with an ED50 of 1.5 µM. | In vitro chemotaxis assay | caymanchem.combioscience.co.uk |

| Identified as a component of eosinophil chemotactic factor of anaphylaxis (ECF-A). | Guinea pig lung diffusates | researchgate.net |

| Production by ALOX15 in airway epithelial cells promotes eosinophil infiltration. | A549 cell model | nih.gov |

| Potentiates neutrophil degranulation. | In vitro studies with human neutrophils | escholarship.org |

Neutrophil Interactions

In contrast to its effects on eosinophils, this compound is not chemotactic for neutrophils. caymanchem.combioscience.co.uk However, it is involved in the complex interplay of lipid mediators that govern neutrophil behavior. Cell-cell interactions, such as those between platelets and neutrophils, are crucial for the biosynthesis of various eicosanoids. nih.gov While not a direct chemoattractant, the formation of this compound can occur in environments rich in neutrophils, particularly through transcellular biosynthetic pathways where intermediates are exchanged between different cell types. scielo.br Studies have shown that intact human polymorphonuclear leukocytes (PMNLs), which are primarily neutrophils, can produce significant amounts of 5(S),15(S)-diHETE, a related compound, and that this production increases when cellular integrity is disrupted. nih.govresearchgate.net

Regulation of Pro-inflammatory Mediator Production

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. ontosight.ai This suggests a role as a counter-regulatory molecule within the inflammatory cascade, helping to balance the effects of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.govfrontiersin.org The generation of such anti-inflammatory lipid mediators, often termed "lipoxygenase interaction products" or lipoxins, is a key mechanism in the resolution of inflammation. scielo.brmhmedical.com

Modulation of Nociceptive Pathways

This compound plays a significant role in the modulation of pain perception, exhibiting both antagonistic effects against pain-inducing substances and inherent pain-relieving properties.

Antagonistic Effects on Hyperalgesia Induced by Other Lipid Mediators

A key function of this compound is its ability to antagonize the hyperalgesic (pain-sensitizing) effects of other lipid mediators. caymanchem.com It has been demonstrated to dose-dependently antagonize the hyperalgesia induced by its stereoisomer, 8(R),15(S)-diHETE, in a rat paw pain model. nih.govpnas.org This antagonistic action is specific, as it does not suppress hyperalgesia induced by prostaglandin (B15479496) E2. nih.govpnas.org Furthermore, this compound markedly attenuates the hyperalgesia induced by leukotriene B4 (LTB4), a potent inflammatory mediator. pnas.orgresearchgate.netlipidbank.jp This suggests that this compound may act as a natural antagonist at the receptor level, counteracting the pro-nociceptive effects of other lipoxygenase products. nih.gov

Table 2: Antagonistic Effects of this compound on Hyperalgesia

| Hyperalgesic Agent | Finding | Model/System | Reference |

|---|---|---|---|

| 8(R),15(S)-diHETE | Dose-dependent antagonism of hyperalgesia. | Rat hind paw pain model | nih.govpnas.org |

| Leukotriene B4 (LTB4) | Markedly attenuated hyperalgesia. | Rat hind paw pain model | pnas.orgresearchgate.netlipidbank.jp |

| Prostaglandin E2 | Did not suppress hyperalgesia. | Rat hind paw pain model | nih.govpnas.org |

Hypoalgesic Activity

In addition to its antagonistic properties, this compound itself exhibits hypoalgesic (pain-reducing) activity. lipidbank.jpscite.ai Intradermal injection of this compound has been shown to produce a dose-dependent increase in the nociceptive threshold, indicating a direct pain-relieving effect. nih.govpnas.org This suggests that endogenous levels of this compound may contribute to the normal modulation of pain perception. pnas.org The hypoalgesic effect of this compound is blocked by corticosteroids but not by the cyclooxygenase inhibitor indomethacin. nih.govpnas.org

Anti-Proliferative and Apoptotic Effects in Cellular Models

Research has indicated that this compound possesses anti-proliferative and apoptotic properties in certain cellular contexts. ontosight.ai Studies have shown that this compound can inhibit the growth of various cancer cell lines. ontosight.ai For instance, investigations into the effects of 15-lipoxygenase (15-LOX) metabolites have demonstrated that while some, like 13-HODE, may enhance proliferation, others, including certain diHETE isomers, can have the opposite effect. plos.org

In studies on prostate cancer cells, metabolites derived from the 15-LOX pathway have been shown to inhibit cell proliferation. plos.org While the direct effects of this compound were not the primary focus of all these studies, the broader context of 15-LOX metabolites points towards a role in regulating cell growth. plos.org The mechanism often involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which can lead to the inhibition of proliferation and the induction of apoptosis. plos.orgnih.gov For example, 15(S)-HETE, a precursor to this compound, is known to activate PPARγ and inhibit proliferation in PC3 prostate carcinoma cells. plos.org

The anti-proliferative effects are not limited to prostate cancer. Research on various human cancer cell lines has suggested that certain diHETE isomers can suppress growth. nih.gov The table below summarizes findings related to the anti-proliferative effects of this compound and related compounds on different cell lines.

| Cell Line | Compound | Observed Effect | Reference |

| Prostate Cancer Cells (PC3, LNCaP, DU145) | 15-LOX metabolites of DHA | Inhibition of proliferation | plos.org |

| Human Cancer Cell Lines | 5-oxo-ETE | Inhibition of growth | nih.gov |

| LoVo Human Colorectal Cancer Cells | 15-Oxo-ETE | Inhibition of proliferation | wikipedia.org |

| MBA-MD-231 and MCF7 Breast Cancer Cells | 15-Oxo-ETE | Inhibition of proliferation (at high concentrations) | wikipedia.org |

| SKOV3 Ovarian Cancer Cells | 15-Oxo-ETE | Inhibition of proliferation (at high concentrations) | wikipedia.org |

Contributions to Vascular Tone Regulation (Mechanistic aspects in models)

The regulation of vascular tone is a complex process involving numerous signaling molecules. Metabolites of arachidonic acid, including various HETEs and diHETEs, are known to play a role in this regulation. ahajournals.orgnih.gov These lipids can act as endothelium-derived hyperpolarizing factors (EDHFs), which cause the relaxation of vascular smooth muscle. ahajournals.orgnih.gov

While direct evidence for the role of this compound as a primary regulator of vascular tone is still emerging, the activities of related lipoxygenase products provide a mechanistic framework. For instance, in some vascular beds, 12(S)-HETE, another lipoxygenase metabolite, acts as a potent relaxing and hyperpolarizing factor. nih.gov Similarly, metabolites from the 15-lipoxygenase pathway have been identified as EDHFs in certain arteries. nih.govnih.gov These compounds often exert their effects by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation. ahajournals.orgnih.gov

The proposed mechanism involves the sequential metabolism of arachidonic acid by lipoxygenases to form various dihydroxy and trihydroxy derivatives that then act on the vascular smooth muscle. nih.gov While specific studies focusing exclusively on the mechanistic aspects of this compound in vascular tone are limited, its structural similarity to other vasoactive eicosanoids suggests a potential role. ontosight.ai

Emerging Roles in Pest Biology and Defense Systems

Recent research has begun to explore the role of lipid metabolites, including diHETEs, in the biology and defense systems of insects. Lipids are crucial for various physiological functions in insects, and their metabolic pathways are increasingly being recognized as important in their interactions with the environment, including resistance to insecticides. researchgate.netnih.gov

Metabolomic studies in the agricultural pest Myzus persicae (green peach aphid) have revealed significant alterations in the arachidonic acid pathway in insecticide-resistant populations compared to susceptible ones. researchgate.netnih.gov In thiacloprid-resistant aphids, the levels of 8,15-diHETE were found to be significantly decreased. researchgate.netnih.gov This suggests a potential link between the regulation of this specific diHETE and the mechanisms of insecticide resistance. The arachidonic acid pathway in insects is known to be involved in synthesizing eicosanoids that play key roles in immunity and other physiological processes. nih.govresearchgate.net

| Organism | Context | Finding | Reference |

| Myzus persicae (Green Peach Aphid) | Thiacloprid Resistance | Significantly decreased levels of 8,15-diHETE in resistant population | researchgate.netnih.gov |

Advanced Analytical Methodologies for 8 S ,15 S Dihete Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a cornerstone of lipid analysis, enabling the separation of 8(S),15(S)-diHETE from a complex mixture of other oxylipins and metabolites, which is essential for accurate characterization and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of dihydroxyeicosatetraenoic acids. pnas.org Reversed-phase (RP-HPLC) is commonly employed for the initial separation of this compound from other lipid metabolites based on polarity. pnas.orgnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and organic solvents such as methanol (B129727) or acetonitrile (B52724) containing a small amount of acid (e.g., acetic or formic acid) to improve peak shape. lipidmaps.orglipidmaps.org

However, RP-HPLC alone cannot distinguish between stereoisomers (enantiomers and diastereomers) of diHETEs. lipidmaps.org For this, chiral chromatography is required. lipidmaps.orgmdpi.com This technique uses a chiral stationary phase, such as a derivatized amylose (B160209) column (e.g., Chiralpak AD-H), to resolve enantiomeric compounds. lipidmaps.orgmdpi.com The separation of this compound from its isomers, like 8(R),15(S)-diHETE, is critical as different stereoisomers can possess distinct biological activities. nih.govresearchgate.net

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | C18 | Gradient of Water/Acetonitrile/Formic Acid | Initial separation from other lipid classes based on polarity. |

| Chiral-Phase HPLC | Derivatized Amylose (e.g., Chiralpak AD-H) | Hexane/Ethanol/Formic Acid | Separation of stereoisomers (e.g., this compound from 8(R),15(S)-diHETE). lipidmaps.orgnih.gov |

Gas Chromatography (GC) is another technique used for the analysis of fatty acid metabolites, although it requires chemical modification of the analyte prior to analysis. nih.govyoutube.com Compounds like this compound contain polar functional groups (carboxylic acid and hydroxyls) that make them non-volatile. researchgate.net To make them suitable for GC, a derivatization process is necessary to increase their volatility and thermal stability. youtube.comresearchgate.net

Common derivatization procedures for hydroxylated fatty acids include:

Esterification: The carboxylic acid group is converted to its methyl ester, often using diazomethane (B1218177) or an acidic methanol solution. nih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Once derivatized, the compound can be separated on a GC column and detected. nih.gov While powerful, the requirement for derivatization adds complexity and potential for sample loss or artifact formation compared to HPLC-based methods. researchgate.net

Mass Spectrometry-Based Quantification and Structural Elucidation

Mass spectrometry (MS) is the definitive tool for the sensitive detection and structural confirmation of this compound. rfi.ac.uk When coupled with a chromatographic separation technique, it provides a powerful platform for both quantifying the molecule in biological samples and elucidating its structure. nih.govmdpi.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific quantification of this compound and other oxylipins. nih.govnih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) offers enhanced chromatographic resolution, greater sensitivity, and faster separation times compared to traditional HPLC. lipidmaps.orgnih.gov

In a typical UPLC-ESI-MRM workflow, the following occurs:

Separation: this compound is separated from other molecules on a UPLC column. lipidmaps.org

Ionization: The column effluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in negative ion mode is commonly used, which generates the deprotonated molecule [M-H]⁻. For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 335. lipidmaps.orglipidmaps.orgnih.govescholarship.org

Quantification and Confirmation: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. lipidmaps.org In this mode, the mass spectrometer is programmed to first isolate the precursor ion (e.g., m/z 335) and then subject it to collision-induced dissociation (CID). This fragmentation produces characteristic product ions. The instrument then monitors for a specific precursor-to-product ion transition (e.g., m/z 335 → 127). escholarship.org This high specificity allows for accurate quantification even when other compounds with the same mass are present. lipidmaps.orglipidmaps.org

| Parameter | Typical Value / Description | Reference |

|---|---|---|

| Chromatography | UPLC with C18 column | lipidmaps.orgnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | lipidmaps.orgnih.gov |

| Precursor Ion [M-H]⁻ | m/z 335 | lipidmaps.orgescholarship.org |

| Example MRM Transition | m/z 335 → 127 | escholarship.org |

| Example Declustering Potential (DP) | -50 V | escholarship.org |

| Example Collision Energy (CE) | -25 V | escholarship.org |

In GC-MS, the mass spectrometer serves as a highly specific detector for the compounds eluting from the GC column. nih.gov After derivatization (as described in section 5.1.2), the TMS ether/methyl ester derivative of this compound is introduced into the instrument. pnas.orgnih.gov Ionization is typically achieved through electron impact (EI), which causes extensive and reproducible fragmentation of the molecule. pnas.orgnih.gov

The resulting mass spectrum, or "fragmentation pattern," is like a molecular fingerprint that can be used for structural confirmation. nih.gov For quantitative analysis, the instrument is often set to selected ion monitoring (SIM) mode, where it only detects a few characteristic fragment ions, greatly increasing sensitivity. nih.gov For instance, specific ions characteristic of the TMS ether groups and the carbon chain cleavage points are monitored to quantify the derivatized HETEs. nih.gov

High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, has become a powerful tool in lipidomics for the comprehensive profiling of metabolites like this compound. nih.govd-nb.infobohrium.com Unlike triple quadrupole instruments that measure mass with nominal resolution, Orbitrap mass analyzers provide very high mass resolution and accuracy. nih.govthermofisher.com

This capability allows for the determination of a molecule's elemental formula directly from its exact mass measurement. d-nb.info For this compound (C₂₀H₃₂O₄), the calculated monoisotopic mass of the deprotonated molecule is 335.2228. nih.gov HRMS can measure this mass with high accuracy (typically <5 ppm error), which provides a high degree of confidence in its identification and allows it to be distinguished from other potential isobaric (same nominal mass) interferences in a complex sample. nih.govthermofisher.com This is particularly valuable in untargeted or "discovery" lipidomics studies, where the goal is to identify and profile as many lipids as possible in a sample. d-nb.infonih.gov

Application of Isotope-Labeled Internal Standards

The accurate quantification of this compound in complex biological samples is heavily reliant on mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of this methodology is the use of stable isotope-labeled internal standards (SIL-IS). These standards are synthetic versions of the target analyte where one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

The primary function of an SIL-IS, such as a deuterated version of this compound, is to account for analyte loss during sample preparation and to correct for variations in instrument response, such as matrix effects. jci.org Matrix effects occur when other molecules in the sample interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. jci.org Because the isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same matrix effects and losses during extraction. jci.orgnih.gov

In practice, a precise and known quantity of the SIL-IS is added to each sample at the very beginning of the extraction process. nih.gov The mass spectrometer can differentiate between the endogenous analyte and the heavier internal standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, researchers can achieve highly accurate and precise quantification, even at the low concentrations typical for lipid mediators. nih.gov For instance, studies on related hydroxyeicosatetraenoic acids (HETEs) have demonstrated that including a SIL-IS, such as 15(S)-HETE-d8, significantly improves the accuracy of quantification by correcting for matrix-induced variations. jci.orgnih.gov

Table 1: Role of Isotope-Labeled Internal Standards in this compound Analysis

| Feature | Description | Benefit in this compound Analysis |

|---|---|---|

| Chemical Properties | Nearly identical to the endogenous analyte, with a difference only in mass. | Co-elutes with this compound and behaves similarly during extraction and ionization. |

| Quantification | A known amount is added to samples before processing. | Allows for ratiometric measurement (endogenous analyte peak area / internal standard peak area). |

| Correction for Loss | Accounts for analyte loss during sample purification and extraction steps. | Improves the accuracy and reproducibility of measured this compound concentrations. |

| Matrix Effect Mitigation | Experiences the same ion suppression or enhancement as the analyte. | Corrects for variability introduced by complex biological matrices (e.g., plasma, tissue). jci.org |

Immunochemical Detection Methods

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed. In this setup, an antibody specific to the target analyte is pre-coated onto the wells of a microplate. The biological sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound (the "tracer").

The unlabeled this compound from the sample and the enzyme-labeled tracer compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, which produces a measurable colorimetric signal. The intensity of the signal is inversely proportional to the concentration of this compound in the original sample; a lower signal indicates a higher concentration of the target molecule.

A significant challenge in developing an ELISA for this compound is achieving high antibody specificity due to the structural similarity among eicosanoids. For example, a commercial ELISA kit for the related precursor molecule 15(S)-HETE reports very low cross-reactivity with this compound, highlighting the need for highly specific antibodies for accurate quantification.

Table 3: Example Cross-Reactivity Profile for a 15(S)-HETE Competitive ELISA Kit

| Compound | Cross-Reactivity (%) |

|---|---|

| 15(S)-HETE | 100% |

| This compound | 0.35% |

| Arachidonic Acid | 0.17% |

| 15(R)-HETE | 0.08% |

| 12(S)-HETE | 0.04% |

| Leukotriene B4 | <0.01% |

(Data sourced from a 15(S)-HETE ELISA kit datasheet as an illustration of specificity challenges) nih.gov

Radioimmunoassays (RIA)

Radioimmunoassay (RIA) is a highly sensitive in vitro technique that was one of the earliest immunoassay methods used to measure the concentrations of antigens, such as hormones and lipids, in biological fluids. wikipedia.org The principle of RIA is similar to that of competitive ELISA, involving a competition between a labeled and an unlabeled antigen for a limited number of antibody binding sites. revvity.com

To perform an RIA for a compound like this compound, a specific antibody is required. A known quantity of radiolabeled this compound, typically using a radioisotope like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), is mixed with the sample containing the unlabeled, endogenous compound. wikipedia.org This mixture is then incubated with the antibody. As the concentration of unlabeled this compound in the sample increases, it displaces more of the radiolabeled version from the antibody binding sites. revvity.com The antibody-bound antigen is then separated from the free (unbound) antigen, and the radioactivity of either fraction is measured using a scintillation counter or gamma counter. wikipedia.org A standard curve is generated using known concentrations of unlabeled antigen, and from this, the concentration in the unknown sample can be determined. revvity.com Although RIA offers excellent sensitivity, its use has become less common due to the safety precautions, licensing, and disposal requirements associated with radioactive materials. wikipedia.org

Integrated Omics Approaches for Lipidomics Profiling

The study of this compound is increasingly being conducted within the broader context of lipidomics, an integrated "omics" approach that aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. iaea.orgnih.gov Rather than measuring this compound in isolation, lipidomics profiling utilizes high-throughput technologies, primarily advanced LC-MS/MS, to simultaneously measure hundreds to thousands of distinct lipid species. researchgate.net

This systems-level approach provides a detailed snapshot of the metabolic state and allows researchers to observe how the levels of this compound change in relation to its precursors (e.g., Arachidonic Acid, 15(S)-HETE), related metabolites (e.g., other diHETEs, lipoxins), and lipids from entirely different classes. Such comprehensive profiling is powerful for identifying novel biomarkers and understanding the complex metabolic networks that are perturbed in disease states. iaea.orgnih.gov For example, lipidomic studies have successfully identified distinct lipid signatures associated with metabolic syndrome and other conditions by comparing the lipidomes of healthy and diseased individuals. iaea.org The analysis of the vast datasets generated by these methods often incorporates advanced bioinformatics and machine learning algorithms to identify the most significant changes and potential biomarkers within the complex lipid profiles. nih.gov

Table 4: Components of an Integrated Lipidomics Workflow for Eicosanoid Analysis

| Stage | Key Technologies/Methods | Objective |

|---|---|---|

| Sample Preparation | Automated liquid handling; Solid-phase extraction (SPE). | Efficiently extract a broad range of lipids from biological matrices (e.g., plasma, serum). |

| Lipid Separation | Ultra-High Performance Liquid Chromatography (UHPLC). | Separate complex lipid mixtures with high resolution prior to MS analysis. |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI). | Accurately measure the mass of individual lipid species for identification and quantification. |

| Data Analysis | Specialized software (e.g., Skyline); Statistical analysis; Machine learning. | Process raw MS data, identify lipids, perform statistical comparisons, and identify significant biomarkers. |

| Biological Interpretation | Pathway analysis; Network analysis. | Place the observed changes in lipid levels, including this compound, into a biological context. |

Research Paradigms and Experimental Models in 8 S ,15 S Dihete Studies

In Vitro Cellular Models

In vitro models are fundamental for dissecting the specific cellular and molecular mechanisms involving 8(S),15(S)-diHETE. These controlled environments allow researchers to study the synthesis of this diol and its direct effects on specific cell types without the complexities of a whole organism.

Primary Cell Cultures

Primary cells, isolated directly from tissues, provide a physiologically relevant system for studying the roles of this compound.

Human Eosinophils: These immune cells are a significant focus in this compound research. Studies have shown that incubating human eosinophils with arachidonic acid leads to the formation of a potent eosinophil chemotactic lipid, later identified as this compound. This compound causes eosinophil chemotaxis with a half-maximal effective concentration (ED50) of 1.5 µM. The formation of this compound in eosinophils is proposed to occur via the 15-lipoxygenase (15-LO) pathway, where 15(S)-HETE is further oxidized.

Polymorphonuclear Leukocytes (PMNLs): Human PMNLs are another critical primary cell model. Research indicates that PMNLs can produce this compound, which may modulate primary afferent nerve function and contribute to inflammatory hyperalgesia. In ionophore-A23187-stimulated human PMNLs, 15(S)-HETE suppresses the 5-lipoxygenation of arachidonic acid, leading to the formation of 5(S),15(S)-diHETE. Furthermore, studies with activated human leukocytes have demonstrated the transformation of exogenous deuterated 15S-HETE into 5,15-diHETE, highlighting the efficiency of 5-LOX activity in these cells.

Keratinocytes: These epithelial cells are also known to produce this compound. When the cell membrane is damaged, keratinocytes can transform 5-HETE into 5,15-diHETE. This suggests a role for this compound in skin inflammation and sensory nerve modulation.

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) have been shown to synthesize 15-HETE and 8,15-diHETE molecules. The unstable precursor 15-HPETE can be rapidly converted to 8,15-diHETE in these cells. This metabolic capability suggests that 15-lipoxygenase products from endothelial cells may be involved in interactions with neutrophils and platelets.

M2 Macrophages: In the context of inflammation resolution, M2-like macrophages are a key area of study. Co-culturing M0 macrophages with B10 cells has been shown to upregulate the production of several specialized pro-resolving mediators, including this compound. However, other studies indicate that while M2 macrophages prominently release 15-HETE, the formation of dihydroxylated specialized pro-resolving mediators like 5,15-diHETE occurs in detectable but relatively low amounts compared to monohydroxylated products.

Table 1: Summary of Primary Cell Culture Findings for this compound

| Cell Type | Key Findings | References |

|---|---|---|

| Human Eosinophils | Produces this compound, which acts as a potent eosinophil chemotactic factor. | |

| Polymorphonuclear Leukocytes (PMNLs) | Synthesizes this compound, potentially modulating inflammatory pain. | |

| Keratinocytes | Generates this compound upon cell damage, implicated in skin inflammation. | |

| Endothelial Cells | Capable of producing 8,15-diHETEs, suggesting a role in vascular cell interactions. | |

| M2 Macrophages | Can produce this compound, particularly in pro-resolving environments. |

Immortalized Cell Lines

While specific studies focusing solely on this compound in immortalized cell lines are less frequently detailed in the provided context, these lines are commonly used in broader lipid mediator research. For instance, liver-derived cell lines like HepG2 are used for pharmaco-toxicological testing of various compounds, including oxylipins, although their neoplastic characteristics can be a limitation. The use of immortalized cell lines provides a consistent and reproducible system for high-throughput screening and mechanistic studies that complement findings from primary cells.

In Vivo Animal Models

Animal models are indispensable for understanding the physiological and pathophysiological roles of this compound in a whole-organism context, particularly in areas like nociception and inflammation.

Rodent Models for Nociception and Inflammation Research

Rat models have been instrumental in defining the role of this compound in pain perception. Intradermal injection of its stereoisomer, (8R,15S)-diHETE, produces dose-dependent hyperalgesia (increased sensitivity to pain). Crucially, this compound antagonizes this hyperalgesic effect in a dose-dependent manner. It also attenuates the hyperalgesia induced by leukotriene B4 (LTB4). Interestingly, this compound itself can produce a dose-dependent hypoalgesic (pain-reducing) effect, suggesting it may counteract an endogenous hyperalgesic tone. This effect is blocked by corticosteroids but not by cyclooxygenase inhibitors. These findings from the rat hind paw pain model strongly suggest that this compound is a receptor-directed antagonist with potential therapeutic implications for inflammatory pain.

Table 2: Effects of this compound in a Rodent Nociception Model

| Experimental Condition | Effect of this compound | References |

|---|---|---|

| Co-injection with (8R,15S)-diHETE | Antagonizes hyperalgesia | |

| Co-injection with Leukotriene B4 (LTB4) | Attenuates hyperalgesia | |

| Injection alone | Produces hypoalgesia (pain reduction) | |

| Co-injection with Prostaglandin (B15479496) E2 (PGE2) | Does not suppress hyperalgesia |

Genetic Knockout/Knock-in Models (e.g., Lipoxygenase Knockouts)

The use of genetic models, such as mice with specific lipoxygenase enzymes knocked out or knocked in, is a powerful tool for confirming the enzymatic pathways leading to this compound synthesis. For example, studies on mouse Alox15b (the ortholog of human ALOX15B, also known as 8-LOX) are relevant. While human ALOX15B primarily produces 15S-HETE from arachidonic acid, the mouse ortholog catalyzes 8S-lipoxygenation. By creating knock-in mice where the mouse Alox15b is "humanized" to have a different reaction specificity, researchers can explore the in vivo consequences of altering the profile of lipid mediators, which would include diHETEs like this compound. Such models are crucial for validating the roles of specific LOX pathways in inflammatory diseases.

Insect Models (e.g., Myzus persicae)

Interestingly, research into this compound extends beyond mammals. In the agricultural pest Myzus persicae (the green peach aphid), metabolomic studies have been conducted to investigate insecticide resistance. These studies revealed that levels of several metabolites in the arachidonic acid pathway, including 8,15-diHETE, were significantly decreased in thiacloprid-resistant aphid populations compared to susceptible ones. This finding suggests that alterations in the arachidonic acid cascade, which produces compounds like this compound, may be linked to insecticide resistance mechanisms in insects, opening up a novel area of investigation for this lipid mediator.

Mechanistic Investigations using Molecular Biology Techniques

Gene Expression Analysis (e.g., qPCR)

Quantitative polymerase chain reaction (qPCR) is a important tool for understanding how this compound modulates cellular function by altering the expression of specific genes. This technique allows for the precise measurement of changes in messenger RNA (mRNA) levels, providing clues about the signaling pathways and physiological processes affected by this dihydroxyeicosatetraenoic acid.

In studies of macrophage polarization, a key process in inflammation and immunity, gene expression analysis has been employed to distinguish between different macrophage phenotypes. For instance, qPCR has been used to confirm the upregulation of genes associated with M2 macrophages, an anti-inflammatory phenotype, upon polarization. nih.gov This is relevant to this compound as it is involved in inflammatory processes. scbt.com Similarly, in the context of periodontal disease, qPCR has been utilized to assess the expression of genes for specialized pro-resolving lipid mediator (SPM) receptors in gingival tissues. frontiersin.org This research revealed distinct receptor gene expression profiles in healthy individuals versus those with periodontitis, both before and after treatment. frontiersin.org

Furthermore, gene expression analysis has been applied in studies of B cell function and its interaction with macrophages. In co-culture experiments involving B10 cells (a regulatory B cell subset) and macrophages, qPCR was used to measure the expression of M2-type macrophage-related cytokines. oup.com These studies have shown that direct cell-cell contact and secreted factors like IL-10 from B10 cells can induce an M2-like phenotype in macrophages, a process that can be influenced by lipid mediators. oup.com In a different experimental model, the reliability of RNA-sequencing data in grass carp (B13450389) infected with a reovirus was validated using RT-qPCR for several immune-related genes. frontiersin.org

While direct qPCR studies focusing exclusively on the effects of this compound on gene expression are not extensively detailed in the provided results, the upregulation of this compound has been observed in co-cultures of macrophages with B10 cells, which also showed changes in macrophage gene expression. oup.com This suggests a potential role for this lipid mediator in modulating the genetic programming of immune cells.

Table 1: Examples of Gene Expression Analysis in Related Research

| Research Area | Genes Analyzed | Experimental Model | Key Findings |

| Macrophage Polarization | CYP2E1, CYP1B1, Peroxisomal β-oxidation markers | Cultured M1 and M2 macrophages | Upregulation of specific cytochrome P450 and peroxisomal genes in M2 macrophages. nih.gov |

| Periodontal Inflammation | ALX, BLT1, ChemR23, GPR18, GPR32, GPR37, LGR6 | Human gingival tissue | Distinct SPM receptor gene expression profiles between healthy and periodontitis subjects. frontiersin.org |

| B cell-Macrophage Interaction | IL-10, IL-1ra, Arg-1, IL-1β, IL-6, LIGHT, TGF-β, VEGF-α | Raw 264.7 macrophages co-cultured with B10 cells | B10 cells induce M2-related gene expression in macrophages. oup.com |

| Viral Immunology | Immune-related genes | Grass carp infected with reovirus | Validation of RNA-seq data showing changes in immune gene expression. frontiersin.org |

Enzyme Activity Assays

Enzyme activity assays are fundamental to understanding the biosynthesis and metabolism of this compound. These assays measure the rate at which specific enzymes produce or degrade this and related lipid mediators, providing insights into the biochemical pathways involved.

The synthesis of this compound is primarily attributed to the action of lipoxygenases (LOX). ontosight.ai Specifically, it can be formed through the sequential oxygenation of arachidonic acid by 8-lipoxygenase and 15-lipoxygenase. ontosight.aiebi.ac.uk Enzyme activity assays have been crucial in characterizing these enzymes. For instance, studies on bony fish ALOX-isoforms have used activity assays with various polyenoic fatty acid substrates, including 15-HETE, to determine the relative conversion rates and identify the major products, such as 8,15-diHETE. mdpi.com The temperature dependence of these enzymes has also been investigated using activity assays. mdpi.com

Furthermore, research on human 15-LOX-2 and its murine counterpart, m8S-LOX, has utilized enzyme assays with nanodiscs as membrane mimics to study their activity on phospholipid-esterified arachidonic acid. nih.gov These experiments have demonstrated that both enzymes can generate 15-hydroxy derivatives of eicosanoids. nih.gov The formation of this compound has also been documented in incubations of arachidonic acid with human eosinophils, which contain 15-LO-1. pnas.org

The interplay between different enzymatic pathways in the production of diHETEs has also been a subject of investigation. For example, the formation of 5,15-diHETE has been shown to involve various combinations of 5-LOX, 15-LOX, and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Enzyme activity assays using specific inhibitors and deuterated substrates have helped to elucidate the contributions of each enzyme. researchgate.net

Table 2: Enzyme Activity in the Context of this compound and Related Compounds

| Enzyme | Substrate | Product(s) | Experimental System |

| Bony Fish ALOX-isoforms | 15(R/S)-HETE | 8,15-diHETE | Cellular lysate supernatants mdpi.com |

| Human 15-LOX-2 / Murine 8S-LOX | Phospholipid-esterified arachidonic acid | 15-hydroxyderivatives | Nanodiscs nih.gov |

| Human 15-LO-1 | Arachidonic acid | This compound, 8(R),15(S)-diHETE | Human eosinophils pnas.org |

| 5-LOX and 15-LOX | Arachidonic acid | 5S,15S-diHETE | In vitro incubations nih.gov |

| COX-2 | 5S-HETE | 5S,15R-diHETE and 5S,15S-diHETE | In vitro incubations nih.gov |

Receptor Binding Studies

The biological effects of this compound and other lipid mediators are often initiated by their interaction with specific cell surface or nuclear receptors. Receptor binding studies are therefore essential for identifying these receptors and characterizing the affinity and specificity of the ligand-receptor interaction.

While specific receptor binding studies for this compound are not extensively detailed in the provided search results, the broader context of diHETE and HETE signaling points to the involvement of G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). For instance, the 5(S)-HETE family of metabolites, which includes 5(S),15(S)-diHETE, is known to primarily act through the oxoeicosanoid receptor 1 (OXER1), a GPCR. wikipedia.org The relative potencies of different members of this family in binding to and activating OXER1 have been determined, with 5(S),15(S)-diHETE showing a relative potency of 1-3 compared to the most potent ligand, 5-oxo-ETE (potency of ~100). wikipedia.org

Furthermore, 15(S)-HETE, a precursor to this compound, and its hydroperoxy precursor, 15(S)-HpETE, have been shown to bind to and activate the leukotriene B4 receptor 2 (BLT2), another GPCR. wikipedia.org They also activate PPARγ, a nuclear receptor. wikipedia.org The stereospecific effects of diHETEs, such as the opposing actions of (8R,15S)-diHETE (hyperalgesic) and (8S,15S)-diHETE (antagonistic and hypoalgesic), strongly suggest receptor-mediated mechanisms. pnas.org The fact that (8S,15S)-diHETE antagonizes the effect of the 8R,15S isomer but not that of prostaglandin E2 further supports the existence of a specific receptor for these diHETEs. pnas.org

It is suggested that this compound (Z, E, Z, E) engages in specific interactions with leukotriene receptors, leading to distinct intracellular signaling cascades. scbt.com The investigation of these interactions through radio-ligand binding and functional assays is a recommended approach for validating potential receptors. cardiff.ac.uk

Table 3: Receptor Interactions of Related Eicosanoids

| Ligand Family/Compound | Receptor(s) | Receptor Type | Key Finding |

| 5(S)-HETE family (including 5(S),15(S)-diHETE) | OXER1 | G Protein-Coupled Receptor | 5(S),15(S)-diHETE has a relative potency of 1-3 for activating OXER1. wikipedia.org |

| 15(S)-HETE / 15(S)-HpETE | BLT2, PPARγ | GPCR, Nuclear Receptor | These precursors of this compound activate both a cell surface and a nuclear receptor. wikipedia.org |

| (8R,15S)-diHETE and (8S,15S)-diHETE | Putative specific receptor(s) | Likely G Protein-Coupled Receptor | Stereospecific and antagonistic effects suggest a receptor-dependent mechanism. pnas.org |

| This compound | Leukotriene receptors (putative) | G Protein-Coupled Receptor | Suggested to interact with leukotriene receptors to trigger signaling. scbt.com |

Future Research Directions and Translational Perspectives for 8 S ,15 S Dihete

Elucidating Novel Biosynthetic Pathways

The established biosynthetic pathway for 8(S),15(S)-diHETE involves the further oxidation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by a 15-lipoxygenase (15-LO) enzyme. researchgate.netcaymanchem.com However, the intricate network of arachidonic acid metabolism suggests the existence of alternative and novel biosynthetic routes. Research indicates that various lipoxygenase (LOX) enzymes can contribute to the formation of dihydroxy-eicosatetraenoic acids (diHETEs). For instance, studies have shown that IL-4-treated dendritic cells can produce 5S,15S-diHETE, pointing to a concerted action of 5-LO and 15-LO-1. pnas.org The formation of different diHETE isomers can also arise from the secondary oxygenation of 15-HETE by 15-LO-1, leading to various 8,15-diHETE isomers. pnas.org

Furthermore, the interplay between the lipoxygenase and cyclooxygenase (COX) pathways presents another layer of complexity. For example, the biosynthesis of 5,15-diHETE can occur through the crossover of 5-LOX and COX-2 pathways in activated human leukocytes. nih.govresearchgate.net Specifically, COX-2 can oxygenate 5S-HETE to form 5S,15S-diHETE, among other products. nih.gov Future research should aim to delineate the specific cellular contexts, stimuli, and enzymatic machinery that favor one biosynthetic pathway over another for the production of this compound. Understanding these nuances is crucial for predicting its role in different physiological and disease states.

Identification of Additional Specific Receptors and Downstream Effectors

A critical area of future research is the definitive identification of specific receptors for this compound and the subsequent elucidation of their downstream signaling cascades. While a unique, high-affinity receptor has yet to be exclusively assigned to this compound, several promising candidates have emerged.

Some evidence suggests that this compound may interact with leukotriene receptors, thereby triggering distinct intracellular signaling pathways. scbt.com Additionally, studies have pointed towards the oxoeicosanoid receptor 1 (OXER1) as a potential target, which is known to bind other 5-HETE family members, albeit with varying potencies. wikipedia.org

A significant breakthrough has been the identification of Peroxisome Proliferator-Activated Receptor alpha (PPARα) as a target for this compound. researchgate.netebi.ac.uk Research has demonstrated that this compound activates PPARα more potently than its precursor, 8S-HETE. researchgate.netebi.ac.uk Activation of PPARs, which are ligand-activated transcription factors, leads to the regulation of genes involved in lipid metabolism and inflammation. escholarship.orgmdpi.com The downstream effects of this compound-mediated PPARα activation are a key area for further investigation to understand its full spectrum of biological activity.

Table 1: Potential Receptors and Downstream Signaling of this compound

| Receptor Family | Specific Receptor(s) | Downstream Effectors/Pathways |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Regulation of gene transcription related to lipid metabolism and inflammation. |

| G-protein Coupled Receptors (GPCRs) | Leukotriene Receptors (potential) | Intracellular signaling cascades (specifics to be determined). |

| G-protein Coupled Receptors (GPCRs) | Oxoeicosanoid Receptor 1 (OXER1) (potential) | Mobilization of calcium ions, activation of MAPK/ERK, p38 MAPK, cytosolic phospholipase A2, PI3K/Akt, and protein kinase C. wikipedia.org |

Deeper Understanding of Stereoisomer-Specific Activities

The biological activities of diHETEs are highly dependent on their stereochemistry. A profound example of this is the opposing effects of this compound and its stereoisomer, 8(R),15(S)-diHETE, particularly in the context of pain modulation. Preclinical studies in rats have shown that while 8(R),15(S)-diHETE produces hyperalgesia (an increased sensitivity to pain), this compound antagonizes this effect. pnas.orgnih.gov This suggests that this compound may act as a receptor-directed antagonist to the hyperalgesic actions of its stereoisomer. pnas.orgnih.gov

The mechanism behind this stereospecific antagonism is a critical area for future research. It is hypothesized that the induction of hyperalgesia by 8(R),15(S)-diHETE is a receptor-dependent phenomenon. pnas.orgnih.gov Therefore, understanding how the subtle difference in the spatial arrangement of the hydroxyl group at the C-8 position dictates agonist versus antagonist activity at a putative common receptor is paramount. Further investigation into the binding affinities and conformational changes induced by each stereoisomer at their target receptor(s) will provide crucial insights. Moreover, exploring the full range of biological processes where these stereoisomers exert differential effects will broaden our understanding of their physiological and pathological significance.

Interplay with Other Lipid Mediator Networks

The biological impact of this compound cannot be fully appreciated in isolation, as it functions within a complex and interconnected web of lipid mediator networks. Eicosanoids, the family of signaling molecules to which this compound belongs, are known for their extensive crosstalk. For instance, the balance between pro-inflammatory leukotrienes and anti-inflammatory lipoxins, both derived from the lipoxygenase pathway, is crucial in regulating inflammatory responses.